N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The carboxamide side chain is further functionalized with a hydroxyethyl group bearing both furan-2-yl and thiophen-2-yl substituents. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse biological applications.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-2-6-20-10)11-5-3-7-21-11/h2-7,19H,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMQZRXYXPDUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a complex structure that includes:
- Furan and Thiophene Rings : These heterocyclic structures contribute to the compound's unique chemical properties.
- Thiadiazole Moiety : Known for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains.
- Carboxamide Group : This functional group is significant for its interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and carboxamide moieties exhibit significant antimicrobial properties. The compound has shown promising results against various pathogenic bacteria. For instance, studies utilizing the agar well diffusion method revealed that derivatives of thiadiazole exhibited strong antibacterial activity comparable to established antibiotics like ciprofloxacin and diclofenac sodium .
Table 1: Antibacterial Activity Comparison
| Compound | Zone of Inhibition (mm) | Reference |
|---|---|---|
| N-(2-(furan-2-yl)-...) | 20 | |
| Ciprofloxacin | 22 | |
| Diclofenac Sodium | 21 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory activities have been assessed through various assays. One study demonstrated that thiadiazole derivatives could inhibit protein denaturation, indicating their capacity to reduce inflammation . The mechanism likely involves the inhibition of pro-inflammatory cytokines.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity.
- Receptor Binding : The compound may bind to various receptors involved in inflammation and microbial resistance.
Case Studies
- Antitubercular Activity : A study focused on the antitubercular properties of related thiadiazole compounds found that certain derivatives exhibited IC50 values below 10 µM against Mycobacterium tuberculosis. This suggests a potential application for drug-resistant tuberculosis strains .
- Cytotoxicity Against Cancer Cells : Research on related compounds indicated that thiadiazoles can induce apoptosis in cancer cell lines by inhibiting key signaling pathways such as c-Met phosphorylation. The efficacy was demonstrated through in vitro assays showing significant cytotoxic effects against various cancer cell lines .
Comparison with Similar Compounds
Key Observations :
Antibacterial Activity
The nitro group enhances electrophilicity, critical for target engagement. In contrast, the target compound lacks a nitro group but incorporates thiophene and furan, which may modulate solubility and binding kinetics.
Anticancer Activity
Thiadiazole and thiazole carboxamides demonstrate potent anticancer effects. For instance:
Insecticidal and Fungicidal Activity
1,3,4-Thiadiazole derivatives with halogenated aryl groups (e.g., (E)-N-(4-chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine) exhibit insecticidal activity via acetylcholine esterase inhibition . The target compound’s thiophene and furan substituents could mimic aromatic pharmacophores in these systems.
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what are their limitations?
- Methodology : The compound’s core structure (1,3,4-thiadiazole) is typically synthesized via cyclization reactions. For example, hydrazine-carbothioamide intermediates can undergo cyclization with iodine and triethylamine in DMF, releasing elemental sulfur (S₈) . A related method uses ethyl chloroformate and triethylamine in ethanol under reflux to form thiadiazole rings .
- Limitations : Low yields (~75–88%) due to competing side reactions and sensitivity to reaction conditions (e.g., solvent purity, temperature control). Structural confirmation via ¹H/¹³C NMR is critical to verify regioselectivity .
Q. How are spectroscopic techniques (NMR, IR) employed to confirm the structure of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.84–7.08 ppm for thiophene/furan rings) and exchangeable NH groups (δ 10.01–11.42 ppm) .
- ¹³C NMR : Carbonyl groups (C=O) appear at δ 161–176 ppm, while thiadiazole C=N resonances occur at δ 154–158 ppm .
- FT-IR : Strong absorption bands at 1676–1714 cm⁻¹ confirm C=O (amide/carboxamide) and C=N (thiadiazole) functionalities .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antioxidant : DPPH radical scavenging assays to evaluate redox activity .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Catalytic Enhancements : Use microwave-assisted synthesis to reduce reaction time (e.g., 1–3 minutes vs. hours under reflux) .
- Purification : Gradient recrystallization (DMSO/water mixtures, 2:1 ratio) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield Tracking : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of reagents (e.g., excess ethyl chloroformate) .
Q. How can structural ambiguities (e.g., tautomerism in thiadiazole rings) be resolved experimentally?
- X-ray Crystallography : Resolve tautomeric forms (e.g., thione vs. thiol) and confirm hydrogen bonding patterns .
- Variable Temperature NMR : Observe dynamic exchange processes in DMSO-d₆ at 25–80°C to identify tautomeric equilibria .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or PreADMET to estimate logP (lipophilicity), bioavailability, and blood-brain barrier permeability .
- Docking Studies : Molecular docking (AutoDock Vina) against target enzymes (e.g., COX-1/2 for anti-inflammatory activity) .
Q. How can contradictions in biological activity data (e.g., pH-dependent antimicrobial effects) be addressed?
- pH-Dependent Assays : Test activity across pH 5–9 to identify optimal conditions (e.g., enhanced activity at pH 7.4 due to protonation of thiophene sulfur) .
- Mechanistic Studies : Use fluorescence quenching or isothermal titration calorimetry (ITC) to assess target binding under varying pH .
Key Challenges & Recommendations
- Stereochemical Control : The hydroxyl and thiophene/furan substituents may introduce stereocenters. Use chiral HPLC or asymmetric catalysis to isolate enantiomers .
- Biological Target Identification : Combine proteomics (e.g., affinity chromatography) with transcriptomic profiling to identify molecular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
